molecular formula C17H20N2O4S B2820853 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide CAS No. 955233-74-6

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Cat. No. B2820853
CAS RN: 955233-74-6
M. Wt: 348.42
InChI Key: WKVUMQCQUPBBJG-UHFFFAOYSA-N
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Description

This compound is a furan-2-carboxamide derivative with a propylsulfonyl tetrahydroisoquinoline group. Furan-2-carboxamide derivatives are a class of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, and an amide group attached to the 2-position of the furan ring . Tetrahydroisoquinolines are a type of secondary amine that have a two-ring structure, one of which is a benzene ring and the other is a nitrogen-containing ring .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various methods such as Suzuki-Miyaura cross-coupling . This involves the reaction of a furan-2-carbonyl chloride with an appropriate amine in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Chemical Synthesis Methods

Pd(II)-Catalyzed Sulfonylation : A Pd(II)-catalyzed direct sulfonylation of unactivated C(sp(3))-H bonds with sodium sulfinates demonstrates excellent functional group tolerance and enables the late-stage modification of complex molecules, potentially including compounds similar to the specified chemical (Rao et al., 2015).

Cascade Halosulfonylation : A novel cascade three-component halosulfonylation of 1,7-enynes enables the efficient synthesis of densely functionalized 3,4-dihydroquinolin-2(1H)-ones, indicative of methods to introduce sulfonyl groups into tetrahydroisoquinolines (Zhu et al., 2016).

Tert-Butyl Hydroperoxide Mediated Synthesis : A method for the synthesis of 3-arylsulfonylquinoline derivatives without the addition of metals, providing a straightforward route to form C-S bonds and quinoline rings in one step (Zhang et al., 2016).

Therapeutic Applications and Molecular Modifications

Histone Deacetylase (HDAC) Inhibitors : A series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines shows potent HDAC inhibitory activity and cytotoxicity to PC-3 cells, indicating potential for cancer therapy (Liu et al., 2015).

Phenylethanolamine N-methyltransferase (PNMT) Inhibition : 3-Hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines exhibit remarkable potency and selectivity as PNMT inhibitors, suggesting potential applications in treating disorders related to catecholamine metabolism (Grunewald et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its intended use. For example, some furan-2-carboxamide derivatives have been studied for their antibacterial activities .

Future Directions

The future directions for this compound would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further studied for potential use in medical or pharmaceutical applications .

properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-2-10-24(21,22)19-8-7-13-5-6-15(11-14(13)12-19)18-17(20)16-4-3-9-23-16/h3-6,9,11H,2,7-8,10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVUMQCQUPBBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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